molecular formula C7H13ClO4S B13159488 Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate

Cat. No.: B13159488
M. Wt: 228.69 g/mol
InChI Key: GKBQBJPNXHSWOC-UHFFFAOYSA-N
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Description

It is a colorless liquid commonly used in organic synthesis as a reagent for introducing the chlorosulfonyl group into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate typically involves the reaction of isopropyl alcohol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The general reaction scheme is as follows:

(CH3)2CHOH+ClSO3H(CH3)2CHOSO2Cl+H2O\text{(CH3)2CHOH} + \text{ClSO3H} \rightarrow \text{(CH3)2CHOSO2Cl} + \text{H2O} (CH3)2CHOH+ClSO3H→(CH3)2CHOSO2Cl+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonate esters.

    Hydrolysis: The compound can be hydrolyzed to produce isopropyl alcohol and chlorosulfonic acid.

    Reduction: Reduction of the chlorosulfonyl group can yield sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the generated acid.

    Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Various sulfonate esters depending on the nucleophile used.

    Hydrolysis: Isopropyl alcohol and chlorosulfonic acid.

    Reduction: Sulfonic acids or sulfonates.

Scientific Research Applications

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate is utilized in several scientific research applications:

    Chemistry: It serves as a reagent for introducing the chlorosulfonyl group into organic molecules, facilitating the synthesis of sulfonate esters and other derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-(chlorosulfonyl)acetate: Similar in structure but with an acetate group instead of a methylpropanoate group.

    Propan-2-yl 2-(chlorosulfonyl)propanoate: Similar but with a propanoate group.

Uniqueness

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other chlorosulfonyl esters. Its ability to introduce the chlorosulfonyl group into various organic molecules makes it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C7H13ClO4S

Molecular Weight

228.69 g/mol

IUPAC Name

propan-2-yl 2-chlorosulfonyl-2-methylpropanoate

InChI

InChI=1S/C7H13ClO4S/c1-5(2)12-6(9)7(3,4)13(8,10)11/h5H,1-4H3

InChI Key

GKBQBJPNXHSWOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)(C)S(=O)(=O)Cl

Origin of Product

United States

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